molecular formula C9H11ClN2O3 B11785909 Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate

Cat. No.: B11785909
M. Wt: 230.65 g/mol
InChI Key: YQTDYPKLHJEBAI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O3. It belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the desired product is obtained .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison: Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Biological Activity

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C_10H_12ClN_2O_3
  • Molecular Weight : Approximately 230.65 g/mol
  • Key Features :
    • Chlorine atom at the 6-position
    • Methoxyethyl group at the 2-position
    • Carboxylate group at the 4-position

This specific substitution pattern enhances its solubility and potential bioactivity compared to other pyrimidine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Antifungal Properties : The compound may inhibit fungal growth, making it a candidate for antifungal drug development.
  • Anti-inflammatory Effects : Its activity against inflammatory pathways has been noted, indicating potential therapeutic uses in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the chlorine and methoxy groups likely enhances its binding affinity to target molecules, modulating their activity.

Interaction Studies

Preliminary studies have focused on how this compound interacts with enzymes and receptors. For instance, structure–activity relationship (SAR) studies have shown that modifications in the molecular structure can significantly influence potency against specific targets .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, which is critical for developing new therapeutic agents .
  • Comparative Analysis : A comparison with similar compounds reveals that variations in substituents can lead to different levels of biological activity. For example, compounds with different alkyl chain lengths or functional groups exhibit varying degrees of enzyme inhibition .
  • Therapeutic Potential : Research has explored its use as a building block in synthesizing more complex heterocyclic compounds with enhanced pharmacological properties. Its role in medicinal chemistry is promising due to its diverse applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Methyl 6-chloro-2-(methylthio)pyrimidine-4-carboxylateAntimicrobial
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylateAntifungal
Methyl 6-chloro-2-(2-methoxypropyl)pyrimidine-4-carboxylateAnti-inflammatory

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O3/c1-14-4-3-8-11-6(9(13)15-2)5-7(10)12-8/h5H,3-4H2,1-2H3

InChI Key

YQTDYPKLHJEBAI-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

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